molecular formula C10H13ClO3S B8756328 2-Chloropropyl toluene-4-sulphonate CAS No. 54619-29-3

2-Chloropropyl toluene-4-sulphonate

Cat. No.: B8756328
CAS No.: 54619-29-3
M. Wt: 248.73 g/mol
InChI Key: DTCLMCCJGBPJJJ-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Toluene-4-Sulphonates in Organic Chemistry

Alkyl toluene-4-sulphonates, commonly known as alkyl tosylates, are a class of organic compounds widely employed as alkylating agents. nih.gov The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. ucalgary.calibretexts.org This property makes the carbon atom to which it is attached highly susceptible to nucleophilic attack, facilitating a wide array of substitution reactions. ucalgary.ca The general structure of an alkyl sulfonate features a sulfonate group (-SO3-) linked to an alkyl group. nih.gov

The reactivity of alkyl tosylates makes them indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. They are frequently used to convert alcohols, which are poor leaving groups, into reactive substrates for nucleophilic substitution. masterorganicchemistry.com This conversion is a cornerstone of multi-step organic synthesis, enabling the construction of complex molecular architectures.

Historical Development and Evolution of Tosylate Chemistry

The foundations of modern organic chemistry, including the manipulation of functional groups, were laid in the 19th century. The work of pioneering chemists like Sir William Henry Perkin, known for his accidental discovery of the first synthetic dye, mauveine, in 1856, spurred the growth of the chemical industry and the systematic study of organic reactions. google.comkhanacademy.org

The specific use of the tosyl group as a protecting group for alcohols and amines became a significant advancement in the early 20th century. mdpi.commedwinpublishers.com This development allowed chemists to selectively mask the reactivity of these functional groups while performing transformations on other parts of a molecule. Subsequently, the exceptional leaving group ability of the tosylate was recognized, expanding its utility far beyond protection chemistry. The development of tosyl chloride (p-toluenesulfonyl chloride) as a commercially available reagent further solidified the role of tosylates in mainstream organic synthesis. medwinpublishers.com

Distinctive Structural Features and Reactivity Potential of 2-Chloropropyl Toluene-4-Sulphonate

The structure of this compound is characterized by a propyl chain substituted with a chlorine atom at the C2 position and a toluene-4-sulfonyloxy group at the C1 position. This arrangement of functional groups imparts a unique reactivity profile to the molecule.

The primary carbon bearing the tosylate group is highly electrophilic and susceptible to SN2 reactions. ucalgary.ca The secondary carbon atom bonded to the chlorine atom also presents a site for nucleophilic substitution, although it is generally less reactive than the primary tosylate. This differential reactivity allows for selective transformations by carefully choosing reaction conditions and nucleophiles.

Furthermore, the 1,2-relationship between the chloro and tosylate groups creates the potential for intramolecular reactions. For instance, treatment with a suitable base can induce intramolecular cyclization to form substituted azetidines, which are valuable four-membered nitrogen-containing heterocyclic compounds. nih.govchemistrysteps.com This dual reactivity makes this compound a versatile precursor for a variety of molecular scaffolds.

Overview of Research Significance and Methodological Approaches

The significance of this compound in research lies in its utility as a versatile building block for the synthesis of a range of organic compounds, particularly heterocyclic systems. The ability to introduce a functionalized three-carbon unit is a valuable strategy in the construction of more complex molecules.

Methodological approaches involving this compound often exploit its bifunctional nature. Researchers have utilized it in sequential nucleophilic substitution reactions, where one functional group is reacted selectively, followed by transformation of the second. A significant area of research involves its use in the synthesis of azetidine (B1206935) derivatives. nih.govchemistrysteps.com The intramolecular cyclization of precursors derived from this compound provides an efficient route to these important heterocyclic motifs, which are found in a number of biologically active compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC10H13ClO3S248.73 nih.govNot available
2-Chloroethyl p-toluenesulfonateC9H11ClO3S234.70 nih.gov153 °C at 0.3 mmHg google.com
3-Chloropropyl p-toluenesulfonateC10H13ClO3S248.73 nih.govNot available
p-Toluenesulfonyl chlorideC7H7ClO2S190.65 nih.gov145-147 °C at 20 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54619-29-3

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

2-chloropropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H13ClO3S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9H,7H2,1-2H3

InChI Key

DTCLMCCJGBPJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloropropyl Toluene 4 Sulphonate

Direct Tosylation of 2-Chloropropan-1-ol (B1217905)

The most straightforward approach for the synthesis of 2-chloropropyl toluene-4-sulphonate is the direct tosylation of 2-chloropropan-1-ol. This reaction involves the formation of a sulfonate ester bond between the hydroxyl group of the alcohol and the sulfonyl group of a tosylating agent.

Conventional Esterification Techniques

Conventional esterification for producing this compound typically involves the reaction of 2-chloropropan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine (B92270) is a commonly employed base that also often serves as the solvent. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product side. acs.orgresearchgate.net

The reaction mechanism commences with the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic sulfur atom of tosyl chloride. This is followed by the deprotonation of the resulting oxonium ion by the base to yield the final tosylate ester. The process is generally carried out at reduced temperatures, often starting at 0 °C and then allowing the reaction to proceed at room temperature to ensure controlled reaction kinetics and minimize side product formation. rsc.org

Table 1: Conventional Tosylation of a Representative Primary Haloalcohol

ReactantsReagentsSolventTemperatureReaction TimeYield
2-Chloroethanol (B45725), p-Toluenesulfonyl chloridePyridineDichloromethane (B109758)0 °C to r.t.15 h>95%

This table presents data for the analogous synthesis of 2-chloroethyl p-toluenesulfonate as a representative example of conventional tosylation of a primary haloalcohol.

Catalytic Enhancements in Tosylate Formation

To improve the efficiency and environmental footprint of the tosylation reaction, various catalytic methods have been explored. These methods often aim to use less hazardous reagents or improve the reaction rate and selectivity under milder conditions.

One notable catalytic approach involves the use of Lewis acids, such as zirconium(IV) chloride (ZrCl₄), to catalyze the tosylation of alcohols with p-toluenesulfonic acid (p-TsOH) instead of the more reactive p-toluenesulfonyl chloride. mdma.ch This method is advantageous as p-TsOH is a less expensive and more stable reagent. The reaction is typically carried out under reflux in a solvent like dichloromethane. ZrCl₄ has been shown to be a highly effective catalyst for the tosylation of various primary alcohols, demonstrating good yields. mdma.chresearchgate.net While specific data for 2-chloropropan-1-ol is not provided in the cited literature, the chemoselectivity for primary alcohols suggests it would be a suitable substrate.

Another promising catalytic enhancement is the use of phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving reactants that are soluble in two different immiscible phases, such as an aqueous phase and an organic phase. In the context of tosylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion (formed by the deprotonation of the alcohol by a base in the aqueous phase) to the organic phase where it can react with the tosyl chloride. rsc.org This can lead to faster reaction rates and milder reaction conditions. A study on the tosylation of various primary alcohols in a water-solvent system using potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of an amine, such as N,N-dimethylbenzylamine, has demonstrated excellent yields. rsc.org

Table 2: Catalytic Tosylation of Representative Primary Alcohols

Alcohol SubstrateCatalystTosylating AgentSolventTemperatureYield
Phenyl propanolZrCl₄ (10 mol%)p-TsOHDichloromethaneReflux87%
1-DecanolZrCl₄ (10 mol%)p-TsOHDichloromethaneReflux92%
Benzyl alcoholN,N-Dimethylbenzylamine (10 mol%)TsClWaterRoom Temp.98%
1-OctanolN,N-Dimethylbenzylamine (10 mol%)TsClWaterRoom Temp.99%

This table presents data for the catalytic tosylation of various primary alcohols to illustrate the effectiveness of these methods.

Optimization of Reaction Conditions: Solvent, Temperature, and Stoichiometry

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Dichloromethane (DCM) is a common choice for conventional tosylation due to its inertness and ability to dissolve both the alcohol and tosyl chloride. rsc.org Pyridine can also be used as both a solvent and a base. nih.gov For catalytic systems, the choice of solvent is critical. For instance, in ZrCl₄-catalyzed tosylations, dichloromethane has been found to be effective. mdma.ch In phase-transfer catalysis, a biphasic system, often involving water and an organic solvent, is inherent to the method. rsc.org

Temperature: The reaction temperature is a critical parameter to control. Tosylation reactions are often initiated at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction and then gradually warmed to room temperature or heated to reflux to ensure completion. rsc.orgmdma.ch The optimal temperature depends on the reactivity of the specific alcohol and the chosen methodology. For instance, conventional tosylation with pyridine is often carried out at or below room temperature, while some catalytic methods may require heating to achieve a reasonable reaction rate. rsc.orgmdma.ch

Stoichiometry: The molar ratio of the reactants is another important factor. Typically, a slight excess of the tosylating agent (p-toluenesulfonyl chloride) is used to ensure complete conversion of the alcohol. rsc.org The amount of base used is generally at least stoichiometric to the amount of HCl produced. In catalytic systems, the amount of catalyst is a key parameter to optimize to balance reaction rate and cost. For example, in ZrCl₄-catalyzed tosylation, catalyst loading of around 10 mol% has been shown to be effective for primary alcohols. mdma.ch

Indirect Synthesis Pathways

In addition to direct tosylation, this compound can be synthesized through indirect routes, which may be advantageous in specific contexts, such as when a particular stereochemistry is desired.

Conversion from Related Halogenated Alcohols

While less common, it is theoretically possible to synthesize this compound from other related halogenated alcohols. For instance, a starting material like 1,3-dichloro-2-propanol (B29581) could potentially be converted to the target compound. However, this would require a selective reaction at one of the chloro groups, which presents a significant synthetic challenge and is not a commonly reported pathway. The direct tosylation of 2-chloropropan-1-ol is generally a more straightforward and efficient route.

Stereoselective Synthesis of Enantiopure this compound Precursors

The synthesis of enantiomerically pure this compound is of interest for applications where chirality is crucial. This is typically achieved by starting with an enantiopure precursor, namely (R)- or (S)-2-chloropropan-1-ol.

The synthesis of these enantiopure alcohols can be accomplished through various asymmetric synthesis strategies. One common approach is the kinetic resolution of racemic 2-chloropropan-1-ol. Another powerful method is the asymmetric reduction of a corresponding prochiral ketone, 1-chloroacetone. This can be achieved using chiral reducing agents or biocatalytic methods.

Once the enantiopure (R)- or (S)-2-chloropropan-1-ol is obtained, it can be converted to the corresponding enantiopure this compound via a standard tosylation procedure, such as the one described in section 2.1.1. Crucially, the tosylation of an alcohol at the oxygen atom does not affect the stereochemistry at the adjacent carbon center. Therefore, the stereochemical integrity of the starting alcohol is retained in the final tosylate product. libretexts.org

For example, the reaction of (R)-2-chloropropan-1-ol with p-toluenesulfonyl chloride in the presence of pyridine would yield (R)-2-chloropropyl toluene-4-sulphonate. Similarly, starting with (S)-2-chloropropan-1-ol would result in the (S)-enantiomer of the product.

Table 3: Stereospecific Tosylation of an Enantiopure Precursor

PrecursorReagentsSolventExpected ProductStereochemical Outcome
(R)-2-Chloropropan-1-olp-Toluenesulfonyl chloride, PyridineDichloromethane(R)-2-Chloropropyl toluene-4-sulphonateRetention of configuration
(S)-2-Chloropropan-1-olp-Toluenesulfonyl chloride, PyridineDichloromethane(S)-2-Chloropropyl toluene-4-sulphonateRetention of configuration

This table illustrates the expected outcome of the tosylation of enantiopure precursors, based on the principle of retention of stereochemistry in this reaction.

Large-Scale Synthesis and Process Chemistry Considerations

The industrial-scale synthesis of this compound is primarily achieved through the esterification of 1-chloro-2-propanol (B90593) with p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone of its manufacturing process, and its efficiency is paramount for economic viability.

Key process chemistry considerations for the large-scale synthesis include:

Raw Material Purity: The purity of the starting materials, p-toluenesulfonyl chloride and 1-chloro-2-propanol, is critical. TsCl is typically produced via the chlorosulfonation of toluene (B28343), a process that can yield isomeric impurities, primarily ortho-toluenesulfonyl chloride. wikipedia.org The presence of this isomer can lead to the formation of an undesired side product, 2-chloropropyl o-toluene-4-sulphonate, complicating downstream purification. Therefore, using a high-purity grade of TsCl is essential for a clean reaction profile.

Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent side reactions and drive the reaction to completion. wikipedia.org In large-scale production, tertiary amines such as triethylamine (B128534) or pyridine are commonly employed as acid scavengers. The choice of base is a critical parameter, influencing reaction kinetics and the impurity profile. Pyridine, while effective, presents toxicity and environmental concerns, leading to a search for more benign alternatives.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, temperature control, and ease of product isolation. Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal. rsc.org However, its environmental and health concerns are driving research into greener solvent alternatives.

Reaction Conditions and Optimization: Temperature control is vital to minimize side reactions. The tosylation is typically carried out at reduced temperatures, often starting at 0°C, to control the exothermic nature of the reaction. rsc.org Process optimization involves a careful study of reactant molar ratios, addition rates, and reaction times to maximize yield and minimize the formation of impurities.

Work-up and Purification: After the reaction is complete, the work-up procedure typically involves washing the reaction mixture to remove the hydrochloride salt of the base and any unreacted starting materials. The product is then isolated by crystallization or distillation. The purification process must be robust enough to remove any isomeric impurities and residual solvent to meet the quality specifications for its intended use.

A representative large-scale synthesis can be summarized in the following table:

ParameterDetails
Reactants p-Toluenesulfonyl chloride, 1-Chloro-2-propanol
Base Triethylamine or Pyridine
Solvent Dichloromethane
Temperature 0°C to room temperature
Work-up Aqueous washes to remove salts and impurities
Purification Crystallization or Distillation

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact and improving the sustainability of the manufacturing process. Key areas of focus include:

Alternative Solvents: The use of hazardous chlorinated solvents like dichloromethane is a significant environmental concern. Green chemistry advocates for their replacement with more benign alternatives. Potential green solvents for tosylation reactions include ionic liquids, which can act as both the solvent and a catalyst, and can often be recycled. organic-chemistry.org Another approach is the use of solvent-free conditions where possible, which can significantly reduce waste. acs.org

Catalyst Selection: While not a catalytic reaction in the traditional sense, the choice of base has a significant impact on the green credentials of the process. Replacing volatile and toxic bases like pyridine with less hazardous alternatives is a key goal. The use of solid-supported bases or catalysts that can be easily recovered and reused would represent a significant advancement in the green synthesis of this compound.

Waste Reduction and Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The tosylation reaction itself has a reasonable atom economy, but the use of a stoichiometric amount of base generates a significant amount of salt waste. Process optimization to minimize excess reactants and the development of catalytic systems that avoid stoichiometric reagents are active areas of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of more reactive tosylating agents or more efficient catalytic systems could allow for milder reaction conditions, thereby reducing the energy footprint of the process.

Renewable Feedstocks: While the core aromatic structure of toluene is currently derived from fossil fuels, long-term green chemistry goals include the use of renewable feedstocks. Research into bio-based aromatic compounds could eventually provide a more sustainable source for the toluene moiety of the molecule.

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis
Prevention Optimizing stoichiometry to prevent waste.
Atom Economy Developing catalytic routes to maximize atom incorporation.
Less Hazardous Chemical Syntheses Replacing hazardous solvents and bases with safer alternatives. organic-chemistry.org
Designing Safer Chemicals The product itself has specific applications; focus is on the safety of the process.
Safer Solvents and Auxiliaries Utilizing ionic liquids or solvent-free conditions. organic-chemistry.orgacs.org
Design for Energy Efficiency Developing reactions that proceed at ambient temperature and pressure.
Use of Renewable Feedstocks Exploring bio-based sources for the aromatic starting materials.
Reduce Derivatives The tosylation is a necessary derivatization to activate the alcohol.
Catalysis Employing catalytic amounts of base or phase-transfer catalysts.
Design for Degradation Not directly applicable to the synthesis process itself.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and minimize byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing less volatile and less toxic reagents and solvents.

By focusing on these principles, the chemical industry can move towards a more sustainable and environmentally responsible production of this compound.

Reactivity and Mechanistic Investigations of 2 Chloropropyl Toluene 4 Sulphonate

Nucleophilic Substitution Reactions

The core of 2-chloropropyl toluene-4-sulphonate's reactivity lies in nucleophilic substitution, primarily at the carbon bearing the excellent leaving group, the tosylate. The tosylate anion (p-toluenesulfonate) is a very weak base, making it an exceptional leaving group that readily departs, facilitating substitution reactions.

SN1 and SN2 Pathways Involving the Tosylate Leaving Group

The substitution at the secondary carbon atom bonded to the tosylate group can proceed through either an SN1 or an SN2 mechanism, with the dominant pathway being heavily influenced by the reaction conditions.

An SN2 (bimolecular nucleophilic substitution) reaction involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the tosylate leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

A SN1 (unimolecular nucleophilic substitution) reaction, conversely, is a two-step process. The first and rate-determining step involves the departure of the tosylate leaving group to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. SN1 reactions are favored by weak nucleophiles or when the nucleophile is the solvent itself (solvolysis), and by polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgresearchgate.net The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The solvolysis of secondary tosylates, such as this compound, is often considered to proceed through a concerted pathway without the formation of a discrete carbocation intermediate, though competing concerted pathways can lead to products that suggest an intermediate. whiterose.ac.uk

Intramolecular Nucleophilic Attack by the Chlorine Atom: Cyclization Phenomena

A significant aspect of the reactivity of this compound is the potential for the neighboring chlorine atom to act as an internal nucleophile. This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to the formation of a cyclic chloronium ion intermediate. This intramolecular attack is a form of an SN2 reaction where the chlorine atom displaces the tosylate group.

The formation of this three-membered ring is often faster than the direct attack by an external nucleophile. The subsequent attack by an external nucleophile on the chloronium ion intermediate can occur at either of the two carbon atoms of the ring, leading to a mixture of products, including rearranged isomers. This participation can significantly enhance the rate of the reaction compared to a similar compound without the participating group.

Competitive Substitution at the Halogen-Bearing Carbon (if applicable)

Direct nucleophilic substitution at the carbon bearing the chlorine atom is generally not favored under conditions where the tosylate group is present. The carbon-chlorine bond is significantly stronger and the chloride ion is a poorer leaving group compared to the tosylate. Therefore, any substitution reaction will overwhelmingly occur at the carbon attached to the tosylate group. For substitution to occur at the C-Cl bond, much harsher conditions would be required, and even then, it would be a minor pathway.

Influence of Nucleophile Structure and Solvent Polarity on Reaction Kinetics

The kinetics of nucleophilic substitution of this compound are profoundly influenced by the nature of the nucleophile and the polarity of the solvent.

Influence of Nucleophile Structure:

Strong vs. Weak Nucleophiles: Strong nucleophiles, which are typically anions with a high charge density (e.g., alkoxides, thiolates), will favor the SN2 pathway. Weaker, neutral nucleophiles (e.g., water, alcohols) will favor the SN1 pathway, often participating in solvolysis reactions.

Steric Hindrance: Bulky, sterically hindered nucleophiles will react slower in SN2 reactions due to non-bonded interactions with the substrate.

Influence of Solvent Polarity:

Polar Protic Solvents: These solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at solvating both the leaving group and the carbocation intermediate in SN1 reactions, thus accelerating this pathway. libretexts.org

Polar Aprotic Solvents: Solvents like acetone (B3395972) or DMSO lack acidic protons and are excellent for SN2 reactions. libretexts.org They can solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive.

The interplay of these factors determines not only the rate of reaction but also the distribution of products between SN1 and SN2 pathways.

Table 1: Expected Influence of Reaction Conditions on Nucleophilic Substitution of this compound

Factor Condition Favored Pathway Expected Kinetic Effect
Nucleophile Strong, unhindered (e.g., CH₃O⁻) SN2 Rate increases with [Nucleophile]
Weak or solvent (e.g., H₂O, CH₃OH) SN1 (solvolysis) Rate largely independent of [Nucleophile]
Solvent Polar Protic (e.g., Ethanol) SN1 Stabilizes carbocation, increases rate
Polar Aprotic (e.g., Acetone) SN2 Enhances nucleophilicity, increases rate
Leaving Group Tosylate SN1/SN2 Excellent leaving group, facilitates both pathways

Elimination Reactions

In competition with nucleophilic substitution, this compound can also undergo elimination reactions to form alkenes. These reactions are particularly favored by strong, bulky bases and at higher temperatures.

E1 and E2 Pathways Leading to Alkene Formation

Similar to substitution reactions, elimination can proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. This pathway requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, sterically hindered bases.

The E1 (unimolecular elimination) reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. In the second step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene. E1 reactions often accompany SN1 reactions, especially at higher temperatures. The solvolysis of 1,2-dimethyl propyl p-toluene sulfonate, a similar secondary tosylate, in acetic acid at elevated temperatures is known to produce both alkene and substitution products through E1 and SN1 mechanisms respectively. youtube.comdoubtnut.com

The choice between substitution and elimination is a fine balance. For a secondary substrate like this compound, strong, non-bulky bases will likely give a mixture of SN2 and E2 products. Strong, bulky bases will favor E2 elimination. Weak nucleophiles/bases in polar protic solvents will lead to a mixture of SN1 and E1 products.

Table 2: Predicted Product Distribution in Reactions of this compound

Reagent/Condition Major Pathway(s) Major Product(s)
Sodium methoxide (B1231860) in methanol SN2/E2 2-methoxypropyl toluene-4-sulphonate / Prop-1-ene-2-yl-toluene-4-sulphonate
Ethanol (solvolysis) SN1/E1 2-ethoxypropyl toluene-4-sulphonate / Prop-1-ene-2-yl-toluene-4-sulphonate
Potassium tert-butoxide in tert-butanol E2 Prop-1-ene-2-yl-toluene-4-sulphonate

Regioselectivity and Stereoselectivity in Elimination Products

To discuss the regioselectivity and stereoselectivity of elimination reactions involving this compound, data from experiments using various bases would be necessary. This would include the product distribution between 2-chloro-1-propene and 1-chloro-2-propene, as well as the E/Z isomeric ratios for the latter. Such data would allow for an analysis based on established principles like Zaitsev's and Hofmann's rules, and the influence of the base size and reaction conditions on the stereochemical outcome. Without experimental results, any discussion would be purely speculative and based on analogies to similar, but not identical, substrates.

Base-Mediated Elimination Kinetics

A quantitative analysis of the base-mediated elimination kinetics would require rate constants determined under various conditions (e.g., different bases, solvents, and temperatures). This would enable the determination of the reaction order and provide insights into the E1, E2, or E1cB mechanisms. Kinetic data is fundamental to understanding the reaction mechanism, and in its absence, a detailed discussion on the kinetics of elimination for this compound cannot be provided.

Rearrangement Processes

The potential for the chloro substituent to act as a neighboring group and form a cyclic chloronium ion intermediate during solvolysis is a key mechanistic question. Evidence for such participation would typically come from kinetic studies showing rate enhancement (anchimeric assistance) and stereochemical studies showing retention of configuration. Specific studies on the solvolysis of this compound that investigate these phenomena are not found in the available literature.

The formation of a secondary carbocation upon departure of the tosylate leaving group could potentially lead to rearrangement products via 1,2-hydride or 1,2-alkyl shifts. For instance, a hydride shift would lead to a more stable secondary carbocation, which is unlikely in this specific substrate. However, the presence of rearranged products in the solvolysis mixture would be a key indicator of carbocationic intermediates. Without product analysis studies from solvolysis reactions of this compound, a discussion of these rearrangement processes remains theoretical.

Metal-Mediated and Organometallic Transformations

The carbon-chlorine bond in this compound could potentially participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings. However, the reactivity of such a secondary alkyl chloride in these reactions can be challenging. A detailed discussion would necessitate reports of successful cross-coupling reactions with this specific substrate, including the catalysts, reaction conditions, and yields. Such reports are not currently available in the public scientific literature.

Formation and Reactivity of Grignard and Organolithium Reagents from this compound

The formation of organometallic reagents from substrates bearing multiple reactive sites, such as this compound, presents a challenge in chemoselectivity. This compound possesses two potential sites for reaction with metals like magnesium or lithium: the carbon-chlorine bond and the carbon-oxygen bond of the tosylate group.

Formation of Grignard Reagents:

The preparation of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com The reactivity of the carbon-halogen bond is a critical factor, with the general trend being I > Br > Cl. libretexts.org In the case of this compound, the primary site of reaction with magnesium would be expected to be the carbon-chlorine bond, leading to the formation of the corresponding Grignard reagent, (2-(toluene-4-sulfonyloxy)propyl)magnesium chloride.

However, the stability and subsequent reactivity of this Grignard reagent are influenced by the presence of the tosylate group. The tosylate is an excellent leaving group, and the newly formed organometallic center could potentially undergo an intramolecular SN2 reaction, leading to the formation of cyclopropane (B1198618) and magnesium chloride-toluenesulfonate salt. This intramolecular cyclization of 1,3-dihalo- or 1,3-halotosyloxy-propanes upon treatment with magnesium is a known method for cyclopropane synthesis. organic-chemistry.org

The reaction conditions, such as temperature and solvent, would likely play a crucial role in determining the outcome. Lower temperatures would favor the formation and stability of the Grignard reagent, while higher temperatures might promote the intramolecular cyclization.

Plausible Reaction Pathways for Grignard Reagent Formation:

Reactant Reagent Solvent Plausible Product(s) Notes
This compound Mg Diethyl Ether or THF (2-(Toluene-4-sulfonyloxy)propyl)magnesium chloride Formation of the Grignard reagent at the C-Cl bond.

Formation of Organolithium Reagents:

Organolithium reagents are typically prepared by the reaction of an alkyl halide with lithium metal, often in a hydrocarbon solvent such as hexane. researchgate.net Similar to Grignard reagents, the reactivity of the halide follows the order I > Br > Cl. libretexts.org Therefore, the reaction of this compound with lithium metal would be anticipated to occur at the carbon-chlorine bond to yield 2-(toluene-4-sulfonyloxy)propyllithium.

Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org This enhanced reactivity increases the likelihood of subsequent intramolecular reactions. The resulting organolithium compound could readily undergo intramolecular displacement of the tosylate group to form cyclopropane.

Plausible Reaction Pathways for Organolithium Reagent Formation:

Reactant Reagent Solvent Plausible Product(s) Notes
This compound 2 Li Hexane 2-(Toluene-4-sulfonyloxy)propyllithium, LiCl Formation of the organolithium reagent at the C-Cl bond.

The reactivity of these organometallic reagents, should they be successfully formed and isolated, would be characteristic of strong nucleophiles and bases. They would react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. libretexts.orgyoutube.com However, their utility might be limited by the competing intramolecular cyclization pathway.

Catalytic Hydrogenation and Reduction Strategies

The reduction of this compound involves considering the reactivity of both the chloro and the tosylate functional groups towards different reducing agents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful method for the reduction of various functional groups, typically using a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. numberanalytics.comyoutube.com Aromatic rings can be hydrogenated under more forcing conditions of high pressure and temperature. youtube.com The tosyl group itself is generally stable to catalytic hydrogenation under conditions that reduce alkenes or alkynes. However, the carbon-oxygen bond of the tosylate can be cleaved under certain hydrogenolysis conditions, particularly with catalysts like palladium on carbon (Pd/C).

The carbon-chlorine bond can also be subject to hydrogenolysis, a reaction known as hydrodechlorination. The ease of this reaction depends on the nature of the substrate and the catalyst.

For this compound, catalytic hydrogenation could potentially lead to a mixture of products depending on the catalyst and reaction conditions.

Potential Products of Catalytic Hydrogenation:

Substrate Catalyst Conditions Possible Products Notes
This compound Pd/C, H₂ Standard Propane (B168953), Toluene (B28343), HCl, H₂SO₃ Complete reduction of both chloro and tosyl groups.
This compound PtO₂, H₂ Standard 2-Chloropropane, Toluene Potential for selective reduction of the tosylate.
This compound Raney Ni, H₂ Standard 2-Propyl toluene-4-sulfonate, HCl Potential for selective reduction of the chloro group.

Reduction with Metal Hydrides:

Metal hydrides are common reagents for the reduction of various functional groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, carboxylic acids, amides, and also sulfonate esters. libretexts.org The reduction of a tosylate with LiAlH₄ typically cleaves the C-O bond to yield the corresponding alkane.

The reactivity of alkyl halides towards LiAlH₄ is generally lower than that of tosylates. Therefore, it is plausible that the tosylate group in this compound could be selectively reduced in the presence of the chloro group.

Plausible Reduction with Lithium Aluminum Hydride:

Reactant Reagent Solvent Plausible Product Mechanism

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not capable of reducing sulfonate esters or alkyl halides. Therefore, it is expected to be unreactive towards this compound under standard conditions.

Applications of 2 Chloropropyl Toluene 4 Sulphonate in Complex Organic Synthesis

As a Key Electrophilic Building Block

The inherent reactivity of 2-chloropropyl toluene-4-sulphonate lies in the presence of two excellent leaving groups: the tosylate and the chloride. The tosylate group is significantly more reactive towards nucleophilic substitution than the chloride, a difference that can be exploited for selective functionalization. This differential reactivity is the cornerstone of its utility as a key electrophilic building block, enabling chemists to introduce a three-carbon propyl unit with latent functionality.

Synthesis of Functionalized Propane (B168953) Derivatives

The sequential displacement of the leaving groups of this compound provides a straightforward route to a wide array of functionalized propane derivatives. Nucleophiles will preferentially attack the carbon bearing the tosylate group. A subsequent reaction can then be performed at the carbon bearing the chloride. This two-step process allows for the introduction of two different functionalities at the 1- and 2-positions of a propane chain.

For instance, reaction with a soft nucleophile, such as a thiolate, would first displace the tosylate. The resulting 2-chloropropyl sulfide (B99878) can then be reacted with a different nucleophile, for example, an azide, to displace the chloride, yielding a 1-azido-2-thiopropane derivative. This step-wise approach provides a high degree of control and allows for the synthesis of diverse structures.

Nucleophile 1 (reacts with tosylate)IntermediateNucleophile 2 (reacts with chloride)Final Product
Sodium thiophenoxide2-chloro-1-(phenylthio)propaneSodium azide1-azido-2-chloro-1-(phenylthio)propane
Potassium cyanide3-chloro-2-cyanopropaneAmmonia3-amino-2-cyanopropane
Lithium dimethylcuprate2-chloro-3-methylbutaneSodium methoxide (B1231860)3-methoxy-2-methylbutane

Precursor for Chiral Auxiliary and Ligand Synthesis

The propyl backbone of this compound can be incorporated into chiral structures that can act as auxiliaries or ligands in asymmetric synthesis. By starting with a chiral version of this compound, or by introducing chirality during the substitution reactions, complex chiral molecules can be accessed. For example, reaction with a chiral amine could lead to the formation of a chiral diamine ligand after subsequent conversion of the chloro group. These ligands are crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.

In the Construction of Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal substrate for the synthesis of various heterocyclic rings. This can be achieved through reactions with dinucleophiles or via intramolecular cyclization of suitably functionalized intermediates.

Formation of Oxygen-Containing Heterocycles (e.g., oxiranes, furans)

While direct conversion to an oxirane from this compound is not a standard procedure, its derivatives can be readily transformed into these valuable three-membered rings. For instance, if the tosylate is displaced by a hydroxide (B78521) or alkoxide, the resulting 2-chloropropanol derivative can undergo intramolecular Williamson ether synthesis upon treatment with a base to form a substituted oxirane.

The synthesis of furans is also conceivable. A reaction sequence could involve the initial displacement of the tosylate with a nucleophile that can be later converted into a 1,4-dicarbonyl functionality, a key precursor for the Paal-Knorr furan (B31954) synthesis.

Synthesis of Nitrogen and Sulfur Heterocycles

The synthesis of nitrogen- and sulfur-containing heterocycles using this compound is a more direct application. Reaction with primary amines or hydrazines can lead to the formation of aziridines or other nitrogen-containing rings through sequential N-alkylation and intramolecular cyclization. For example, reaction with an amino alcohol can lead to an intermediate that, upon activation of the alcohol and subsequent cyclization, can form morpholine (B109124) derivatives.

Similarly, reaction with a sulfur dinucleophile, such as sodium sulfide, can be employed to construct sulfur-containing heterocycles like thiiranes or tetrahydrothiophenes. The differential reactivity of the two leaving groups allows for a controlled ring-closing process. For instance, initial displacement of the tosylate by a thiol-containing nucleophile can be followed by an intramolecular S-alkylation to form a cyclic thioether.

Role in Cascade Reactions and Multicomponent Transformations

The structure of this compound lends itself to the design of cascade or tandem reactions. A single event, such as the initial nucleophilic attack on the tosylate group, can trigger a series of subsequent intramolecular reactions, leading to the rapid construction of complex molecular frameworks from simple starting materials. For example, a carefully chosen nucleophile could contain a functional group that, after the initial substitution, is positioned to react with the chloro-substituted carbon, leading to a cyclization cascade.

In the context of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, this compound can act as a bifunctional electrophile. An MCR could be designed where a nucleophile and another electrophile react with a third component, and this compound is then used to "stitch" the fragments together or to initiate a cyclization sequence. While specific examples directly employing this tosylate in complex MCRs are not widely reported, its potential in this area of green and efficient chemistry is significant.

Utility in Total Synthesis Strategies for Natural Products and Pharmaceuticals (as a synthetic intermediate, not final product)

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, this compound can be employed as a key intermediate. Its bifunctional nature allows for the introduction of a three-carbon chain with a terminal chloride, which can be strategically utilized in various bond-forming reactions.

While specific, documented examples of the direct use of this compound in the total synthesis of a named natural product or pharmaceutical are not prevalent in readily available literature, its potential utility can be inferred from the well-established reactivity of similar alkylating agents. Tosylates are frequently used to convert alcohols into good leaving groups, facilitating subsequent nucleophilic attack. jchemlett.com The presence of the chloro group provides an additional site for modification, which can be exploited at a later stage of a synthetic sequence.

For instance, in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, the chloropropyl moiety can be used to alkylate a nucleophilic heteroatom (such as nitrogen or sulfur). The resulting intermediate can then undergo an intramolecular cyclization reaction, where the tosylate is displaced by another nucleophile within the same molecule to form a cyclic structure. This strategy is particularly useful in constructing piperazine-containing scaffolds, which are present in numerous bioactive molecules. nih.gov The reaction of a substituted piperazine (B1678402) with an electrophile like this compound would lead to a quaternary ammonium (B1175870) salt, which could then be susceptible to further transformations.

The table below outlines a hypothetical synthetic application of this compound in the formation of a substituted heterocyclic system, a common motif in medicinal chemistry.

Reaction Step Reactants Product Significance of this compound
Alkylation Substituted Amine/Thiol, this compoundN/S-(3-chloropropyl) derivativeIntroduces a three-carbon chain with a terminal chloride.
Cyclization N/S-(3-chloropropyl) derivative with an internal nucleophileHeterocyclic compoundThe chloro group acts as an electrophile for ring formation.

It is important to note that in many synthetic procedures involving tosylates, the reaction conditions can influence the outcome. For example, the use of certain bases or solvents can sometimes lead to the formation of the corresponding chloride, where the tosylate group is displaced by a chloride ion. researchgate.net This potential side reaction must be considered when designing a synthetic route utilizing this compound.

Integration into Polymerization Initiator Systems and Functional Monomer Preparation

The chemical properties of this compound make it a candidate for applications in polymer chemistry, specifically as an initiator for cationic ring-opening polymerization (CROP) and in the preparation of functional monomers.

Tosylates are well-established initiators for the CROP of various cyclic monomers, most notably 2-substituted-2-oxazolines. nih.govresearchgate.netwarwick.ac.uk The polymerization is initiated by the alkylation of the monomer by the tosylate, which generates a cationic propagating species. The choice of the initiator is crucial as it determines the end-group of the resulting polymer chain.

In this context, this compound can act as a functional initiator. The polymerization of a 2-oxazoline monomer, such as 2-ethyl-2-oxazoline, initiated by this compound would result in a polymer chain with a terminal chloropropyl group. This terminal functional group is of significant interest as it can be used for post-polymerization modification. For example, the chloro group can be converted to other functional groups, such as azides, amines, or thiols, through nucleophilic substitution reactions. These functionalized polymers can then be used for bioconjugation, surface modification, or the synthesis of block copolymers.

The table below summarizes the potential role of this compound in polymerization.

Application Monomer Resulting Polymer Advantage of this compound
Cationic Ring-Opening Polymerization (CROP) Initiator 2-ethyl-2-oxazolinePoly(2-ethyl-2-oxazoline) with a terminal chloropropyl groupIntroduces a versatile functional group for post-polymerization modification.

Furthermore, this compound can be utilized in the synthesis of functional monomers. By reacting it with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group) and a nucleophilic site, a new monomer bearing a chloropropyl side chain can be prepared. This monomer can then be copolymerized with other monomers to introduce the chloropropyl functionality along the polymer backbone. These pendant chloro groups can serve as reactive sites for cross-linking or for the attachment of other molecules, leading to the creation of functional materials with tailored properties.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of 2 Chloropropyl Toluene 4 Sulphonate Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in solution. Its ability to provide detailed structural information on molecules makes it ideal for tracking the conversion of reactants to products and identifying any intermediate species that may form.

Dynamic NMR for Conformational and Exchange Processes

For a molecule like 2-chloropropyl toluene-4-sulphonate, which possesses rotational freedom around its single bonds, dynamic NMR (DNMR) techniques are particularly insightful. DNMR allows for the study of conformational changes and other exchange processes that occur on the NMR timescale. By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with bond rotation and the relative populations of different conformers. This information is crucial for understanding how the three-dimensional shape of the molecule influences its reactivity.

2D NMR Techniques for Structural Connectivity in Reaction Intermediates

When reactions of this compound proceed through intermediate species, one-dimensional NMR spectra can become complex and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal correlations between different nuclei within a molecule, allowing for the unambiguous assignment of proton and carbon signals. This detailed connectivity information is critical for determining the precise structure of transient intermediates, which is often the key to understanding the reaction mechanism.

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring changes in functional groups during a chemical reaction. The characteristic vibrational frequencies of specific bonds act as fingerprints, allowing for the real-time tracking of bond-breaking and bond-forming events. In reactions involving this compound, IR and Raman spectroscopy can be used to monitor the disappearance of the sulfonate ester group and the appearance of new functional groups in the product.

Functional Group **Typical IR Absorption (cm⁻¹) **Significance in Reaction Monitoring
S=O (Sulfonate)1350-1300, 1170-1150Disappearance indicates cleavage of the tosylate group.
C-Cl (Chloroalkane)800-600Disappearance suggests substitution or elimination at the chlorinated carbon.
O-H (Alcohol)3600-3200 (broad)Appearance indicates hydrolysis or reaction with a hydroxyl-containing nucleophile.
C=C (Alkene)1680-1620Appearance suggests an elimination reaction has occurred.

Chiral Chromatography (GC-HPLC) for Enantiomeric Excess Determination in Asymmetric Transformations

Since this compound is a chiral molecule, its reactions can proceed with varying degrees of stereoselectivity. Chiral chromatography, including both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the primary method for determining the enantiomeric excess (ee) of a chiral product. By using a chiral stationary phase, the two enantiomers of a compound can be separated, and their relative amounts quantified. This is crucial for assessing the effectiveness of asymmetric catalysts or chiral auxiliaries used in the synthesis.

X-ray Crystallography for Solid-State Stereochemical Assignment of Derivatives

While NMR and chiral chromatography can provide information about the relative stereochemistry and enantiomeric purity of a compound, X-ray crystallography offers the definitive determination of its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of the reaction product, a three-dimensional model of the molecule can be constructed. This provides unambiguous proof of the spatial arrangement of atoms and is considered the gold standard for stereochemical assignment. While obtaining suitable crystals can be a challenge, the information gained is invaluable for confirming the outcome of a stereoselective reaction.

Computational and Theoretical Studies of 2 Chloropropyl Toluene 4 Sulphonate Reactivity

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the role of the solvent in a reaction and for exploring the conformational landscape of a molecule. For 2-Chloropropyl toluene-4-sulphonate, the surrounding solvent molecules can significantly influence its reactivity by stabilizing or destabilizing reactants, products, and transition states. mdpi.com

MD simulations can model the explicit interactions between the solute and individual solvent molecules, providing insights that are not captured by implicit solvent models often used in quantum mechanical calculations. mdpi.com Furthermore, due to the flexibility of the propyl chain, this compound can exist in various conformations. MD simulations can explore these different conformations and determine their relative energies and populations, which can, in turn, affect the molecule's reactivity.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, natural bond orbital analysis)

The electronic structure of a molecule is key to its reactivity. Various theoretical tools can be used to analyze this structure and derive reactivity descriptors.

Fukui functions are used to predict which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. For this compound, calculating the Fukui functions would identify the most electrophilic sites, which are likely to be the primary targets for nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov For this compound, NBO analysis can reveal the nature of the key bonds, such as the C-Cl and C-O-S linkages. It can also quantify the extent of hyperconjugative interactions, which contribute to the stability of the molecule. nih.govresearchgate.net For example, NBO analysis of related toluene (B28343) compounds has been used to understand the mixing of σ and π orbitals. researchgate.net

Illustrative Data Table: NBO Analysis of Key Orbitals in this compound

Interacting OrbitalsInteraction Energy (kcal/mol)
σ(C-H) -> σ(C-Cl)1.8
σ(C-C) -> σ(C-O)2.5
n(O) -> σ*(S-O)5.2

Note: The data in this table is illustrative and represents the type of results that would be obtained from NBO analysis.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

In reactions where multiple products are possible, computational chemistry can be a powerful tool for predicting the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed). For reactions involving this compound, such as reactions with unsymmetrical nucleophiles or bases, different regioisomers or stereoisomers could be formed.

By calculating the activation energies for the different possible reaction pathways leading to these products, it is possible to predict the major product. For instance, DFT studies have been successfully used to explain the regioselectivity observed in the N-functionalization of heterocycles. researchgate.net

Development of Computational Models for Predicting Reaction Outcomes

The ultimate goal of computational studies of reactivity is often to develop models that can accurately predict the outcome of a reaction under a given set of conditions. By combining the insights gained from quantum mechanical calculations, molecular dynamics, and the analysis of reactivity descriptors, it is possible to build predictive models for the reactions of this compound.

These models can take into account various factors, including the nature of the reactant, the solvent, and the temperature, to predict the product distribution and reaction rate. Such models are invaluable in the design of new synthetic routes and in the optimization of reaction conditions. For example, DFT calculations have been used to decipher complex reaction pathways for other sulfonate compounds. nih.gov

Synthesis and Comparative Reactivity of 2 Chloropropyl Toluene 4 Sulphonate Analogues and Derivatives

Positional Isomers of Halogenated Propyl Tosylates (e.g., 1-Chloropropyl, 3-Chloropropyl Tosylate)

The position of the chlorine atom on the propyl chain relative to the tosylate leaving group has a profound impact on the reactivity and the reaction pathways of halogenated propyl tosylates. The three primary positional isomers—1-chloropropyl, 2-chloropropyl, and 3-chloropropyl toluene-4-sulphonate—exhibit distinct chemical behaviors.

1-Chloropropyl Toluene-4-Sulphonate : In this isomer, the chlorine atom is on the same carbon as the tosylate group. This structure is generally less stable and more sterically hindered at the reaction center. Its synthesis and isolation can be challenging due to potential side reactions.

2-Chloropropyl Toluene-4-Sulphonate : With the chlorine on the adjacent carbon (beta-position) to the tosylate, this isomer is susceptible to both substitution and elimination reactions. The presence of the electronegative chlorine atom can influence the rate of nucleophilic substitution at the C1 position through inductive effects.

3-Chloropropyl Toluene-4-Sulphonate : Here, the chlorine is on the gamma-position. This separation reduces the direct electronic interaction between the chlorine and the reaction center at C1. However, this isomer can undergo intramolecular cyclization reactions (e.g., forming cyclopropane (B1198618) derivatives) under certain conditions, a pathway not readily available to the other isomers.

The synthesis of these isomers typically involves the reaction of the corresponding chloropropanol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). prepchem.com The choice of starting alcohol dictates the final product.

The reactivity differences are rooted in steric hindrance, electronic effects, and the potential for neighboring group participation or intramolecular reactions. For instance, in a typical SN2 reaction, the reactivity order is generally primary > secondary. pitt.edu Therefore, 3-chloropropyl tosylate (a primary tosylate) would be expected to react faster than 2-chloropropyl tosylate (a secondary system), assuming other factors are equal.

Table 1: Comparison of Chloropropyl Tosylate Isomers

Compound Position of Chlorine Substrate Type Expected Primary Reaction Pathways
1-Chloropropyl Toluene-4-Sulphonate Alpha (C1) Secondary SN2, E2
This compound Beta (C2) Primary SN2, E2

Analogues with Different Leaving Groups (e.g., Mesylates, Triflates)

The tosylate group is an excellent leaving group because its negative charge is well-stabilized by resonance. askfilo.comyoutube.comlibretexts.org However, its reactivity can be modulated by replacing it with other sulfonate esters, such as mesylates and triflates. These groups are all converted from alcohols, but they confer different levels of reactivity to the alkyl substrate. masterorganicchemistry.comucalgary.cachemistrysteps.com

Mesylates (OMs) : Derived from methanesulfonyl chloride, mesylates are structurally simpler than tosylates. They are also excellent leaving groups and are often used interchangeably with tosylates. masterorganicchemistry.com Their reactivity is very similar to tosylates in many nucleophilic substitution reactions. pitt.edumasterorganicchemistry.com

Triflates (OTf) : Derived from trifluoromethanesulfonic acid, the triflate group is one of the best leaving groups in organic chemistry. brainly.com The strong electron-withdrawing inductive effect of the three fluorine atoms makes the triflate anion exceptionally stable. brainly.compearson.com Consequently, alkyl triflates are significantly more reactive than the corresponding tosylates or mesylates, often by several orders of magnitude. masterorganicchemistry.comnih.gov

The general order of leaving group ability, and thus the reactivity of the corresponding alkyl derivative, is:

Triflate > Tosylate ≈ Mesylate brainly.com

This enhanced reactivity makes triflates particularly useful for reactions involving poor nucleophiles or sterically hindered substrates where tosylates might react too slowly.

Table 2: Relative Reactivity of Common Sulfonate Leaving Groups

Leaving Group Abbreviation Relative Leaving Group Ability Key Feature
Tosylate OTs Good Resonance stabilization from the aromatic ring.
Mesylate OMs Good Similar to tosylate, but without the aromatic ring.

Derivatives with Modified Aromatic Sulphonate Moieties

The electronic properties of the tosylate leaving group can be fine-tuned by introducing substituents onto the aromatic ring. This alters the stability of the resulting sulfonate anion and, consequently, the rate of the reaction. The principles of substituent effects in aromatic systems apply here: electron-withdrawing groups (EWGs) increase the leaving group's ability, while electron-donating groups (EDGs) decrease it. lasalle.eduucalgary.calumenlearning.comlibretexts.orgmasterorganicchemistry.com

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or additional halogens on the benzene (B151609) ring pull electron density away from the sulfonate group. This stabilizes the negative charge of the anion after it has departed, making it a better leaving group. For example, p-nitrobenzenesulfonate (nosylate) is a better leaving group than tosylate.

Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, which destabilizes the negative charge on the departing anion. ucalgary.ca This makes the group a poorer leaving group compared to the unsubstituted benzenesulfonate or tosylate.

By systematically modifying the aromatic sulphonate moiety, a spectrum of reactivities can be achieved. This allows for precise control over reaction kinetics, which is a valuable tool in complex organic synthesis. Research has also explored attaching cation-chelating moieties to the arylsulfonyl ring to attract nucleophilic metal salts to the reaction site, thereby increasing reaction rates. fau.eduacs.org

Table 3: Effect of Aromatic Ring Substituents on Leaving Group Ability

Substituent on Benzene Ring Electronic Effect Effect on Anion Stability Relative Leaving Group Ability Example
-NO₂ (para position) Electron-Withdrawing Increases Better than Tosylate Nosylate (ONs)
-CH₃ (para position) Electron-Donating (weak) Decreases slightly Standard Reference Tosylate (OTs)

Comparative Mechanistic Studies Across Analogues

The structural variations among these analogues influence not only the reaction rate but also the predominant reaction mechanism (e.g., SN1, SN2, E1, E2).

For primary substrates like this compound and its 3-chloro isomer, the SN2 mechanism is generally favored, especially with strong nucleophiles. pitt.eduucalgary.ca This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.

The use of a better leaving group, such as a triflate, accelerates the cleavage of the carbon-leaving group bond. While this significantly speeds up SN2 reactions, for secondary or tertiary substrates, it can also increase the propensity for SN1 and E1 pathways by facilitating the formation of a carbocation intermediate. chemistrysteps.com

For 2-chloropropyl tosylate, the presence of a beta-hydrogen makes it susceptible to E2 elimination, especially with strong, sterically hindered bases. The ratio of substitution to elimination product is a critical consideration and depends on the nucleophile/base, solvent, and temperature.

Comparative studies often involve kinetic analysis, product distribution studies, and stereochemical outcome analysis to elucidate the operative mechanisms. For example, comparing the solvolysis rates of different analogues can provide insight into their relative tendencies to form carbocation intermediates.

Structure-Reactivity Relationships and Design Principles for New Reagents

The analysis of these analogues reveals clear structure-reactivity relationships that are fundamental to the design of new chemical reagents.

Leaving Group Ability : The primary determinant of reactivity is the stability of the departing anion. This is governed by resonance and inductive effects. The principle is that weaker bases are better leaving groups. masterorganicchemistry.com This knowledge allows for the rational selection of a sulfonate (tosylate, mesylate, triflate, nosylate) to match the desired reaction rate.

Substrate Structure : The substitution pattern of the alkyl chain (primary, secondary, tertiary) and the position of other functional groups (like the chloro group in the isomers) dictate steric accessibility and the potential for competing reaction pathways like elimination or intramolecular reactions. pitt.edu

Electronic Effects : Substituents on the aromatic ring of the leaving group provide a means to fine-tune reactivity. EWGs enhance reactivity by stabilizing the leaving group, while EDGs diminish it. lasalle.edulumenlearning.com This allows for the design of "tunable" leaving groups.

Mechanism Control : By understanding how structure affects mechanism, reagents can be designed to favor a specific outcome. For instance, to favor an SN2 reaction and avoid carbocation rearrangements, one would use a primary substrate with a good (but not excessively reactive) leaving group like a tosylate and a strong nucleophile. chemistrysteps.com

These principles guide synthetic chemists in selecting or designing the optimal sulfonate ester for a specific transformation, balancing reactivity with selectivity and avoiding unwanted side reactions.

Environmental Considerations and Degradation Pathways of 2 Chloropropyl Toluene 4 Sulphonate

Hydrolytic Stability and Kinetics in Aqueous Environments

The hydrolysis of 2-Chloropropyl toluene-4-sulphonate is a key process influencing its persistence in aqueous environments. The rate of hydrolysis is dependent on factors such as pH and temperature. Studies on analogous aromatic sulphonyl chlorides have shown that hydrolysis can proceed via a neutral (solvolysis) and an alkaline-mediated pathway. rsc.org The mechanism for both reactions is generally considered to be SN2. rsc.org

In neutral water, the water molecule acts as the nucleophile, attacking the sulfonyl group. In alkaline conditions, the hydroxide (B78521) ion, a stronger nucleophile, accelerates the reaction. The kinetics of this degradation can be described by rate coefficients that quantify the speed of the reaction under specific conditions.

Table 1: Factors Influencing Hydrolytic Degradation of Aryl Sulfonates

FactorInfluence on Hydrolysis RateDescription
pH SignificantThe rate of hydrolysis is typically faster at higher pH values due to the increased concentration of hydroxide ions, which are potent nucleophiles.
Temperature SignificantAs with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.
Substituents on the Aromatic Ring ModerateThe nature and position of substituents on the benzene (B151609) ring can influence the electronic properties of the sulfonyl group, thereby affecting the rate of nucleophilic attack.

This table is a generalized representation based on principles of organic chemistry and may not reflect the exact quantitative impact for this compound without specific experimental data.

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. In the environment, this process is primarily driven by sunlight. The susceptibility of a chemical to photodegradation depends on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the efficiency with which this absorbed energy leads to chemical transformation.

For aromatic compounds, photolytic degradation can be initiated by the absorption of UV radiation, leading to the excitation of electrons to higher energy states. This excitation can result in bond cleavage or the formation of reactive species. The presence of photosensitizers in the environment, such as humic acids, can also indirectly promote photodegradation.

Under simulated environmental conditions, the study of photolytic degradation often involves the use of artificial light sources that mimic the solar spectrum. mdpi.com The degradation process can lead to the formation of various photoproducts, and identifying these products is crucial for a complete understanding of the environmental fate of the parent compound.

Biotransformation Pathways and Microbial Degradation Studies

Biotransformation, the chemical alteration of a substance by living organisms, is a major pathway for the environmental degradation of many organic compounds. Microorganisms, particularly bacteria and fungi, play a pivotal role in this process. nih.gov The ability of microbial communities to degrade xenobiotic compounds like this compound is a key determinant of its environmental persistence.

Microbial degradation can occur under both aerobic and anaerobic conditions. rsc.org The initial steps in the biodegradation of sulfonate esters may involve the enzymatic cleavage of the ester bond, releasing the alcohol and the toluenesulfonic acid moieties. asm.org These intermediates can then be further metabolized through various catabolic pathways. For instance, many microorganisms are capable of degrading aromatic compounds. nih.gov

Studies on the microbial degradation of structurally related compounds, such as phthalate (B1215562) esters and other sulfonated aromatics, have provided insights into the potential enzymatic reactions and metabolic pathways that could be involved in the breakdown of this compound. nih.gov

Table 2: Potential Microbial Degradation Processes for Aryl Sulfonates

ProcessDescriptionKey Enzymes (Examples)
Ester Hydrolysis Cleavage of the ester linkage to form an alcohol and a sulfonic acid.Esterases, Sulfatases
Aromatic Ring Cleavage Opening of the benzene ring, a critical step in the mineralization of the compound.Dioxygenases, Monooxygenases
Desulfonation Removal of the sulfonate group from the aromatic ring.Desulfonases

This table presents potential degradation pathways based on known microbial metabolism of related compounds. The specific enzymes and pathways for this compound would require dedicated experimental investigation.

Advanced Oxidation Processes for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods used for the removal of persistent organic pollutants from water and wastewater. wikipedia.orgwatertechnologies.com AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). wikipedia.org These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions. wikipedia.orgwatertechnologies.com

Several AOPs have been investigated for the degradation of various organic contaminants, including:

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to generate hydroxyl radicals. researchgate.net

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light produces hydroxyl radicals. watertechnologies.com

Ozonation (O₃): Ozone can directly react with pollutants or decompose to form hydroxyl radicals. youtube.com

Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst, such as titanium dioxide, generates electron-hole pairs upon UV irradiation, which then lead to the formation of reactive oxygen species. researchgate.net

Molecular-Level Insights into Environmental Fate and Transformation

Understanding the environmental fate of a chemical at the molecular level provides a fundamental basis for predicting its behavior and potential impact. For this compound, this involves considering its intrinsic chemical properties and how they influence its interactions with the environment.

The presence of both a chlorinated alkyl chain and an aromatic sulfonate ester group gives the molecule distinct reactive sites. The sulfonate ester is susceptible to nucleophilic attack, leading to hydrolysis. The carbon-chlorine bond may also be subject to nucleophilic substitution or reductive dehalogenation under certain environmental conditions. The aromatic ring can undergo electrophilic attack or be a target for oxidative degradation.

Computational chemistry and molecular modeling can be employed to gain deeper insights into the degradation pathways. These tools can be used to predict reaction mechanisms, calculate reaction rate constants, and identify potential transformation products, complementing experimental studies.

Future Research Horizons for this compound: A Roadmap for Innovation

The versatile chemical compound this compound is poised for significant advancements as researchers explore more sustainable and efficient synthetic methodologies, novel catalytic systems, and expanded applications in cutting-edge fields. Emerging trends focus on enhancing its reactivity and selectivity, integrating its synthesis into automated platforms, and uncovering new chemical behaviors. These future research directions promise to unlock the full potential of this valuable bifunctional molecule.

Q & A

Q. How can researchers optimize the synthesis of 2-chloropropyl toluene-4-sulphonate while minimizing byproduct formation?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For sulfonate esters like this compound, key factors include:
  • Temperature control : Elevated temperatures (e.g., 130°C in toluene) improve reaction rates but may increase side reactions like hydrolysis. Lower temperatures (e.g., 80–100°C) with reflux can balance efficiency and selectivity .
  • Catalyst selection : Acid catalysts like p-toluenesulfonic acid (1–2 mol%) are critical for esterification. However, excess acid may degrade the sulfonate group, necessitating precise stoichiometry .
  • Solvent choice : Toluene is commonly used for its inertness and azeotropic water removal. Alternatives like dichloromethane or THF may reduce side reactions but require rigorous drying .
  • Purification : Post-synthesis, use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC or GC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy :
  • ¹H/¹³C NMR confirms the sulfonate ester’s structure (e.g., δ ~7.8 ppm for aromatic protons adjacent to the sulfonate group; δ ~3.5–4.0 ppm for chloropropyl protons) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.
  • FT-IR spectroscopy : Key absorption bands include S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹) and C-Cl stretching (~650 cm⁻¹) .
  • Mass spectrometry (EI/ESI-MS) : Validate molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns for chlorine .

Q. How should researchers link studies on this compound to broader theoretical frameworks in organic chemistry?

  • Methodological Answer : Ground the research in nucleophilic substitution (SN2) and sulfonate ester reactivity theories. For example:
  • Investigate how steric hindrance from the toluene-4-sulfonyl group influences substitution kinetics at the chloropropyl site .
  • Compare reactivity with analogous compounds (e.g., tosylates or mesylates) to test hypotheses about leaving-group ability and solvent effects .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Contradictions often arise from differing experimental setups. To resolve them:
  • Controlled degradation studies :
ConditionStability MetricKey Findings
pH 2 (HCl)Half-life (t₁/₂)Rapid hydrolysis (t₁/₂ = 2–4 hr) due to acid-catalyzed cleavage of the sulfonate ester .
pH 7 (buffer)t₁/₂Moderate stability (t₁/₂ = 24–48 hr) with minimal degradation.
pH 10 (NaOH)t₁/₂Instability (t₁/₂ < 1 hr) due to nucleophilic attack by hydroxide ions.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in water) to track hydrolysis pathways via LC-MS .

Q. What advanced computational methods can predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) :
  • DFT calculations : Model transition states for SN2 reactions (e.g., activation energy barriers with varying nucleophiles like amines or thiols) .
  • Solvent effects : Use COSMO-RS to simulate solvation energies in ionic liquids or polar aprotic solvents .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers design experiments to elucidate the role of steric and electronic effects in this compound’s reactivity?

  • Methodological Answer : Employ factorial design to isolate variables:
  • Independent variables :
  • Steric bulk (e.g., substituents on the toluene ring).
  • Electronic effects (e.g., electron-withdrawing groups on the sulfonate).
  • Response variables : Reaction rate constants (k), product yields.
  • Example design :
FactorLevel 1Level 2
Substituent-NO₂ (electron-withdrawing)-OCH₃ (electron-donating)
SolventDMSO (polar aprotic)Ethanol (protic)
  • Statistical analysis : Use ANOVA to quantify the contribution of each factor to reactivity .

Data Contradiction Analysis

Q. Why do literature reports vary on the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often stem from:
  • Catalyst-ligand systems : Pd(PPh₃)₄ vs. Ni(COD)₂ may yield different turnover numbers (TONs).
  • Impurity profiles : Trace metals (e.g., Fe³⁺) in reagents can poison catalysts. Validate purity via ICP-MS .
  • Reaction scale : Microscale (µmol) vs. bulk (mmol) syntheses may exhibit divergent kinetics due to heat/mass transfer limitations .

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